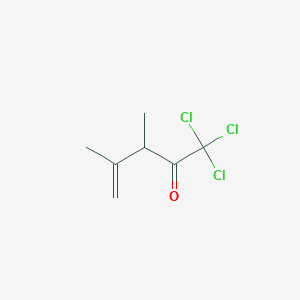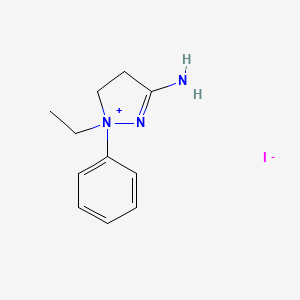
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a phenyl group attached to a pyrazolium ring The iodide ion is present as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 1-ethyl-3-phenyl-2-pyrazolin-5-one with hydrazine hydrate and iodine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolium ring can be reduced to form pyrazoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in an appropriate solvent.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Pyrazoline derivatives.
Substitution: Halide-substituted derivatives.
Scientific Research Applications
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazolium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
- 2-Amino-1-methyl-pyrimidin-1-ium iodide
- 1-Ethyl-3-methyl-3H-benzimidazol-1-ium iodide
Uniqueness
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the amino group and the pyrazolium ring also provides a versatile scaffold for further functionalization and derivatization.
Properties
CAS No. |
106087-09-6 |
|---|---|
Molecular Formula |
C11H16IN3 |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
2-ethyl-2-phenyl-3,4-dihydropyrazol-2-ium-5-amine;iodide |
InChI |
InChI=1S/C11H16N3.HI/c1-2-14(9-8-11(12)13-14)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H2,12,13);1H/q+1;/p-1 |
InChI Key |
KHMTYEJHEHQEIF-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCC(=N1)N)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
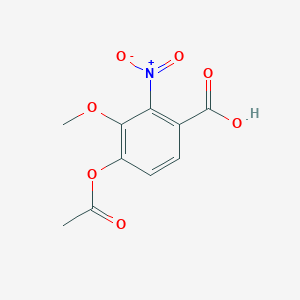
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
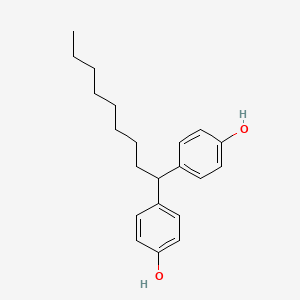
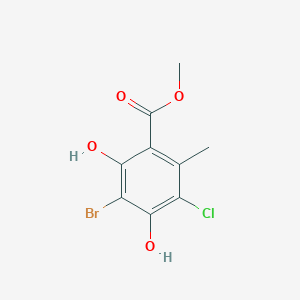
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
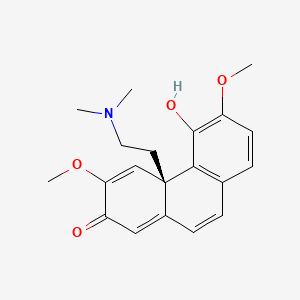
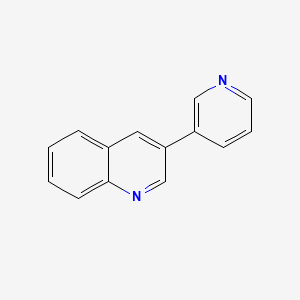
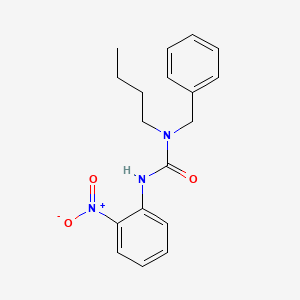
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
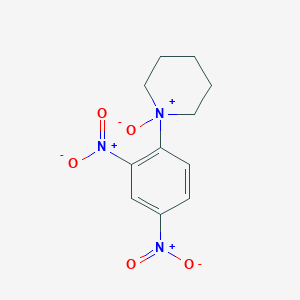
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
